Quinocycline A

Beschreibung

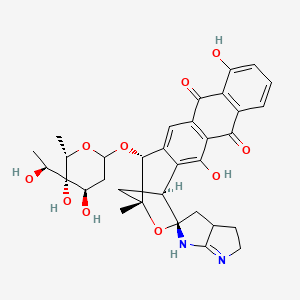

Structure

3D Structure

Eigenschaften

CAS-Nummer |

37231-75-7 |

|---|---|

Molekularformel |

C33H36N2O10 |

Molekulargewicht |

620.6 g/mol |

IUPAC-Name |

(1S,16R,17R,19S)-16-[(4R,5S,6S)-4,5-dihydroxy-5-[(1S)-1-hydroxyethyl]-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,3a,4,6-tetrahydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione |

InChI |

InChI=1S/C33H36N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,13-15,19,21-22,29,36-38,41-42H,7-8,10-12H2,1-3H3,(H,34,35)/t13-,14-,15?,19-,21+,22?,29+,31+,32-,33+/m0/s1 |

InChI-Schlüssel |

IMTIFQNDLZIQEE-GPQDVTISSA-N |

Isomerische SMILES |

C[C@H]1[C@@]([C@@H](CC(O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56CC7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)([C@H](C)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56CC7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(C)O)O |

Herkunft des Produkts |

United States |

Structural Elucidation and Conformational Analysis of Quinocycline a

Spectroscopic Methods for Structural Determination

The determination of the complex three-dimensional structure of Quinocycline A and its relatives has been accomplished through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR spectroscopy has been a pivotal tool in piecing together the molecular framework of the quinocycline antibiotics. jst.go.jpaocs.org Comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments was essential for determining the planar structure and relative stereochemistry of these complex molecules. researchgate.net

For the quinocycline family, NMR analysis was crucial in establishing the stereoisomeric relationship between the quinocyclines and the isoquinocyclines. Specifically, the structure of kosinostatin (also known as quinocycline B) was determined to be a stereoisomer of isoquinocycline B, with the key difference being the stereochemistry at the C-2' spiro carbon. nih.gov This distinction, established through detailed NMR studies, is the defining feature separating the two isomeric series. nih.govacs.org The analysis of the sugar components of this compound was also heavily reliant on NMR data, which, in conjunction with chemical studies, confirmed its unique structure. researchgate.net

Table 1: Key Structural Insights from NMR Spectroscopy

| Structural Feature | NMR Contribution | Reference |

|---|---|---|

| Spiro-center Stereochemistry | Differentiated the quinocycline and isoquinocycline isomers by identifying the configuration at the C-2' spiro carbon. | nih.gov |

| Sugar Moiety Constitution | Confirmed the structure of the methylglycoside derived from the sugar as 2,6-dideoxy-4-C-[1′-hydroxyethyl]-l-xylo-hexopyranose. | researchgate.net |

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, angles, and absolute stereochemistry. wikipedia.orglibretexts.org While a crystal structure for this compound itself is not cited, the absolute structure of the closely related Isothis compound was definitively confirmed by single-crystal X-ray analysis. acs.org

This crystallographic data for Isothis compound was foundational for the entire class of compounds. Because the chemical and NMR data established the isomeric relationships between this compound and Isothis compound, the absolute configuration determined for the latter could be confidently extrapolated to define the stereochemistry of this compound. acs.org This highlights the complementary nature of spectroscopic techniques, where X-ray crystallography provides a definitive anchor point for absolute stereochemistry that can be extended to related isomers characterized by NMR.

Structural Features of the Quinocycline Core

The structure of this compound is a composite of three distinct and noteworthy chemical substructures: an anthraquinone-based aglycone, a unique bicyclic amidine, and a C-branched deoxysugar.

The core of this compound is built upon an anthraquinone (B42736) framework, a class of aromatic compounds characterized by a 9,10-dioxoanthracene structure. mdpi.commdpi.com This polyketide-derived moiety forms the tetracyclic ABCDE ring system of the aglycone. acs.org Anthraquinones are common in natural products and are often colored compounds responsible for the pigmentation of the organisms that produce them. neu.edu.tr In the quinocyclines, this rigid, planar ring system serves as the scaffold to which the other complex substructures are attached. mdpi.com

One of the most remarkable and defining features of the quinocycline family is the bicyclic amidine substructure. acs.org This portion of the molecule consists of a 2,4,5,6-tetrahydropyrrolo[2,3-b]pyrrole system (the FG rings). acs.org This heterocyclic system is unique among known natural products and is connected to the anthraquinone core through an N,O-spiro acetal (B89532) linkage at the C-2' position. acs.orgacs.org The synthesis of this unusual substructure has been a significant challenge and a focus of synthetic organic chemistry research. acs.orgacs.org

This compound is glycosylated with a highly unusual C-branched sugar. researchgate.net Through methanolysis followed by spectroscopic analysis, the sugar component of this compound and Isothis compound was identified as 2,6-dideoxy-4-C-[1′-hydroxyethyl]-l-xylo-hexopyranose. researchgate.netnih.gov The presence of C-branched sugars is a feature of many bacterial natural products, often contributing significantly to their biological activity. researchgate.net The structure of this specific sugar was deduced from NMR spectroscopy and confirmed by chemical degradation studies. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quinocycline B |

| Isothis compound |

| Isoquinocycline B |

| Kosinostatin |

Stereochemical Investigations and Isomerization Pathways (e.g., Quinocycline B to Isoquinocycline B)

The stereochemistry of the quinocycline family is intricate, with multiple chiral centers. A key feature of their chemistry is the isomerization between different stereoisomers, most notably the conversion of Quinocycline B to Isoquinocycline B. nih.gov This transformation provides critical insight into the stereochemical lability of the molecule, particularly at the spiro carbon of the N,O-acetal linkage.

Research has identified a compound named kosinostatin, isolated from Micromonospora sp., which is presumed to be identical to Quinocycline B, originally isolated from Streptomyces aureofaciens. researchgate.netnih.govjst.go.jp Studies on kosinostatin revealed that it readily isomerizes to Isoquinocycline B, even at room temperature. researchgate.net This isomerization is not a rearrangement of the carbon skeleton but an inversion of the stereochemistry at the C-2' spiro carbon, which connects the sugar moiety to the aglycone. nih.gov This finding was determined through detailed NMR analysis, which established that kosinostatin (Quinocycline B) and Isoquinocycline B are stereoisomers at this single position. nih.gov

The proposed mechanism for this isomerization involves the reversible opening and closing of the N,O-spiro acetal. researchgate.net This process allows for the inversion of the stereocenter before the ring closes again, leading to the more stable iso-form. The sole formation of the Isoquinocycline N,O-acetal epimer highlights the thermodynamic favorability of this conformation. researchgate.net

Furthermore, biosynthetic studies suggest that (iso)quinocycline B is the direct precursor to (iso)this compound. nih.gov The conversion from the "B" form to the "A" form involves a reduction. nih.gov This hierarchical relationship underscores the importance of understanding the stereochemistry and stability of the Quinocycline B/Isoquinocycline B system as it is foundational to the structure of this compound.

Table 1: Key Compounds in Quinocycline Isomerization

| Compound Name | Relationship | Key Structural Feature |

| Quinocycline B (Kosinostatin) | Stereoisomer of Isoquinocycline B; Precursor to this compound. nih.govnih.gov | Contains a specific stereoconfiguration at the C-2' spiro carbon. nih.gov |

| Isoquinocycline B | Isomerization product of Quinocycline B. nih.gov | Possesses the inverted stereochemistry at the C-2' spiro carbon compared to Quinocycline B. nih.gov |

| This compound | Reduction product of Quinocycline B. nih.gov | Derived from Quinocycline B, retaining core stereochemical features subject to the initial isomerization. |

| Isothis compound | Reduction product of Isoquinocycline B. nih.gov | Derived from Isoquinocycline B. |

Table 2: Spectroscopic and Chemical Data Summary

| Analysis Type | Subject Compound(s) | Findings | Reference(s) |

| NMR & MS Analysis | Kosinostatin, Isoquinocycline B | Determined that the compounds are stereoisomers differing only at the C-2' spiro carbon. | nih.gov |

| Isomerization Studies | Kosinostatin (Quinocycline B) | Irreversible isomerization to Isoquinocycline B occurs at room temperature via stereochemical inversion. | researchgate.netnih.gov |

| Biosynthetic Feeding | This compound and B | Cultured S. aureofaciens efficiently reduces Quinocycline B to this compound, establishing a precursor-product relationship. | nih.gov |

| Structural Elucidation | Quinocycline Complex | Utilized NMR, MS, and chemical methods to determine the structure of the sugar components and overall architecture. | researchgate.netnih.gov |

Chemical Synthesis Strategies for Quinocycline a and Its Substructures

Total Synthesis Approaches to the Quinocycline Framework

The total synthesis of quinocycline-type antibiotics is a significant undertaking that necessitates the development of convergent and efficient synthetic routes. While a completed total synthesis of Quinocycline A itself has not been extensively reported, significant progress has been made through the synthesis of its core structures and related natural products like the isoquinocyclines. amazon.com.au These strategies often involve a modular approach, where the main fragments of the molecule are synthesized separately before being coupled together.

The assembly of the tetracyclic anthraquinone (B42736) core is a critical early step in the synthesis of quinocyclines. The Hauser annulation (also known as the Hauser-Kraus annulation) has been identified as an effective method for this purpose. longdom.orgrroij.com This reaction involves the synthesis of naphthalene (B1677914) hydroquinones from the reaction of phthalide (B148349) anions with α,β-unsaturated carbonyl compounds through a sequence of Michael addition and Dieckmann condensation. chem-station.com

In the context of isoquinocyclinone, the common aglycone of isothis compound and B, the Hauser annulation serves as a key strategic element to construct its anthraquinone heart. longdom.orgrroij.com This annulation is a convergent method for creating oxygenated polycyclic aromatic systems. researchgate.net Although effective, the traditional Hauser-Kraus annulation requires strongly basic and harsh conditions, which can limit its use with more complex and functionalized molecules. researchgate.net To address this, milder, N-heterocyclic carbene-catalyzed versions of this reaction have been developed. researchgate.net

Table 1: Key Features of the Hauser Annulation for Anthraquinone Synthesis

| Feature | Description | Reference |

| Reaction Type | Michael addition followed by Dieckmann condensation. | chem-station.com |

| Reactants | Phthalide anions and α,β-unsaturated carbonyl compounds. | chem-station.com |

| Product | Naphthalene hydroquinones, which are precursors to the anthraquinone core. | chem-station.com |

| Application | Used to synthesize the anthraquinone core of isoquinocyclinone. | longdom.orgrroij.com |

| Limitations | Often requires harsh, strongly basic conditions. | researchgate.net |

The unique 2,4,5,6-tetrahydropyrrolo[2,3-b]pyrrole substructure, linked via an N,O-spiro acetal (B89532) to the main framework, represents a significant synthetic hurdle. researchgate.netacs.org A convergent and effective synthesis for this CDEFG substructure of the isoquinocyclines has been developed. acs.orgnih.govacs.org

One successful approach involves several key transformations:

Alkyne Addition and Cyclization : An alkyne addition to a lactone intermediate is followed by a nickel(0)-mediated cyanide addition (hydrocyanation of an alkynone). longdom.orgresearchgate.net

Acetal Conversion : The resulting O,O-acetal is then converted into the crucial N,O-acetal. longdom.orgresearchgate.net

Ring Closure : The final ring of the pyrrolopyrrole system is closed via an intramolecular N-alkylation or amidine alkylation. longdom.orgresearchgate.net

A particularly efficient convergent strategy, known as the imidato-alkenyllithium route, has been reported. acs.orgacs.org A key step in this route is a tin-lithium exchange of an imidato-alkenyltin compound, which serves as an equivalent for one of the pyrrole (B145914) rings. This is followed by acylation with a lactone intermediate. acs.orgnih.govacs.org The resulting acetal is then successfully used to close the second ring of the pyrrolopyrrole system. acs.orgacs.org This method proved to be more efficient than previous routes. acs.org

Lactone intermediates are central to the synthetic strategies for both the anthraquinone and pyrrolopyrrole fragments. In the total synthesis of isoquinocyclinone, a pentacyclic lactone serves as a key intermediate. researchgate.netresearchgate.net The synthesis of a crucial lactone corresponding to the BCDE ring fragment of the kosinostatin aglycone has been accomplished. researchgate.net

One synthetic route to this key lactone started from 2,5-dimethoxybenzaldehyde (B135726) and involved 15 steps. researchgate.net A more efficient, 9-step synthesis was later developed from the same starting material, which utilized a recently developed alkoxycarbonylmethylation of a diazonaphthoquinone. researchgate.net The final step to produce the desired lactone was a stereoselective trifluoroacetic acid-mediated cyclization of a 3,4-epoxycyclohexanecarboxylic acid derivative. researchgate.net These lactones are not only pivotal for building the polycyclic core but also serve as the anchor point for coupling with the pyrrolopyrrole fragment. acs.orgacs.org

Synthetic Methodologies for Quinocycline Analogues

Much of the synthetic work in this class of compounds has targeted analogues such as isothis compound, isoquinocycline B, and kosinostatin. acs.orgacs.org The methodologies developed are directly applicable to a future total synthesis of this compound.

A synthetic method for the CDEFG substructure of kosinostatin, which differs slightly from that of the isoquinocyclines, has been developed. acs.org The key to this synthesis was the cyclization of a di-para-nosyl 3-(2-hydroxyethyl)pyrrolidin-2-imine derivative. The choice of the para-nosyloxy (p-NsO) group as a leaving group was critical, as it allowed the cyclization to occur under mild conditions. This methodology led to the first construction of a kosinostatin-type scaffold and was further applied to synthesize the complete seven-ring (ABCDEFG) skeleton of the kosinostatin aglycon. acs.org

Table 2: Comparison of Synthetic Targets

| Compound | Producing Organism | Key Structural Feature/Synthetic Challenge | Reference |

| This compound/B | Streptomyces aureofaciens | Quinocycline N,O-spiro acetal configuration. | acs.org |

| Isothis compound/B | Streptomyces aureofaciens, Micromonospora sp. | Isoquinocycline N,O-spiro acetal configuration; isomerizes from quinocyclines. | acs.orgacs.org |

| Kosinostatin | Micromonospora sp. TP-A0468 | Unique DEFG ring containing the pyrrolopyrrole moiety. | researchgate.netacs.org |

Stereocontrolled Synthesis in Quinocycline Chemistry

The complex, three-dimensional structure of this compound contains numerous stereocenters, making stereocontrol a paramount issue in its synthesis. Key areas where stereocontrol is crucial include the formation of the sugar moiety, the construction of the lactone intermediates, and the formation of the spiro-N,O-acetal linkage.

In the synthesis of key lactone intermediates, a stereoselective cyclization was employed to set the correct relative stereochemistry of the BCD ring system. researchgate.net Furthermore, the imidato-alkenyllithium route for the pyrrolopyrrole substructure of isoquinocyclines resulted in the "sole formation of the isoquinocycline N,O-acetal epimer". acs.orgacs.org This high degree of stereocontrol is significant as it supports a proposed mechanism for the natural isomerization of quinocyclines into the more stable isoquinocyclines, proceeding through an oxonium ion intermediate. acs.org The stereospecific synthesis of 2,6-dideoxy-4-C-[1′-hydroxyethyl]-l-xylo-hexopyranose, the sugar component of this compound, has also been established, confirming its structure. researchgate.netscispace.com

Molecular Mechanism of Action of Quinocycline a

Interaction with Cellular Targets

Quinocycline A and its analogs are known to interact with cellular targets that are critical for cell survival and replication. The primary cellular target identified for the quinocycline class of antibiotics is DNA topoisomerase IIα, an enzyme vital for managing the topological state of DNA within the cell. The interaction with this enzyme is a key event in the cytotoxic effects of these compounds.

Inhibition of DNA Topoisomerase IIα

This compound is believed to exert its biological activity through the inhibition of DNA topoisomerase IIα. This enzyme plays a crucial role in processes such as DNA replication, transcription, and chromosome segregation by catalyzing the transient breaking and rejoining of double-stranded DNA, which allows for the management of DNA supercoils and tangles.

Research on Kosinostatin, a closely related quinocycline antibiotic, has demonstrated its potent inhibitory effect on human DNA topoisomerase IIα. mdpi.com This inhibition disrupts the normal enzymatic cycle of topoisomerase IIα, leading to an accumulation of DNA strand breaks and ultimately triggering apoptotic cell death.

The inhibitory concentration (IC50) of Kosinostatin against human DNA topoisomerase IIα has been determined to be in the range of 3 to 10 µM, indicating a significant potency in disrupting the function of this essential enzyme. mdpi.com This inhibitory action is a cornerstone of the anti-proliferative and cytotoxic effects observed for this class of compounds.

Molecular Level Elucidation of Target Engagement

While specific biophysical and structural studies detailing the direct interaction of this compound with DNA topoisomerase IIα are not extensively available, the mechanism can be inferred from the broader understanding of topoisomerase II inhibitors. These inhibitors typically function by stabilizing the transient "cleavage complex," which is an intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to the 5'-ends of the cleaved DNA.

The stabilization of this complex by compounds like this compound prevents the re-ligation of the DNA strands, effectively converting the essential enzyme into a cellular poison that generates permanent DNA double-strand breaks. This accumulation of DNA damage overwhelms the cellular repair mechanisms, leading to the activation of apoptotic pathways and cell death. The precise molecular interactions, including the specific binding site and the nature of the chemical bonds formed between this compound and the DNA-topoisomerase IIα complex, remain an area for further detailed investigation.

Structure Activity Relationship Sar Studies on Quinocycline a Analogues

Systematic Modification of the Aglycone Core and its Impact on Biological Activity

The aglycone core is a critical component of quinocycline antibiotics, and modifications to this structure can significantly alter their biological properties. researchgate.net The aglycone of quinocyclines is similar to that of anthracyclines, a well-known class of chemotherapy agents. nih.gov

Research into related compounds, such as quinoxaline (B1680401) urea (B33335) analogs, has demonstrated the impact of modifying the core structure. For instance, a structure-activity relationship (SAR) study led to the identification of an analog, referred to as analog 84, which showed a ~2.5-fold increase in potency for TNFα-induced NFκB inhibition and a ~4-fold increase in potency for inhibiting pancreatic cancer cell growth when compared to the parent compound. nih.govnih.gov This highlights how targeted modifications to the core can enhance specific biological activities.

While direct SAR studies on the quinocycline A aglycone are not extensively detailed in the provided results, the principles from related quinoxaline and glycopeptide antibiotic research suggest that the rigidity and substitution pattern of the aglycone are crucial for activity. nih.gov For glycopeptide antibiotics, the highly cross-linked nature of the aglycone core is essential for its antibacterial action. nih.gov Any modifications, therefore, must maintain the necessary constrained structure. nih.gov

| Compound/Analog | Modification | Impact on Biological Activity |

| Quinoxaline Urea Analog 84 | Modification of the quinoxaline core | ~2.5-fold more potent in TNFα-induced NFκB inhibition; ~4-fold more potent in inhibiting pancreatic cancer cell growth compared to the parent compound. nih.gov |

| Glycopeptide Antibiotics | Modifications to the peptide core (aglycone) | The constrained, cross-linked structure is essential for antibacterial activity. nih.gov |

Elucidation of the Pyrrolopyrrole Substructure's Role in Biological Activity

The synthesis of the pyrrolopyrrole substructure has been a focus of research to understand its contribution to the activity of isoquinocyclines. researchgate.net Studies on kosinostatin, a quinocycline antibiotic, which also features this pyrrolopyrrole moiety, have shown it to have strong inhibitory effects on Gram-positive bacteria and cytotoxicity against various cancer cell lines. researchgate.netjst.go.jp This suggests that the pyrrolopyrrole ring is integral to these biological activities.

The unique spiro-linkage of the pyrrolopyrrole ring to the aglycone is a key structural feature. mdpi.com The synthesis of this substructure and its subsequent attachment to the core is a complex process that has been the subject of synthetic studies. acs.org The specific stereochemistry of this linkage is also crucial, as evidenced by the isomerization of quinocycline B to isoquinocycline B, which involves an inversion at the spiro carbon. researchgate.netmdpi.com

| Compound | Key Structural Feature | Associated Biological Activity |

| Kosinostatin | Contains a pyrrolopyrrole moiety spirally joined to an anthraquinone (B42736) framework. researchgate.net | Strong inhibition of Gram-positive bacteria (MIC = 0.039 μg/ml); cytotoxicity against various cancer cell lines (IC50 = 0.02-0.6 μM). jst.go.jp |

| Isothis compound and B | Possess a pentacyclic substructure containing a 2,4,5,6-tetrahydropyrrolo[2,3-b]pyrrole (FG) connected via an N,O-spiro acetal (B89532) to the anthraquinoid core. researchgate.net | The pyrrolopyrrole substructure is a key component for their biological function. |

Importance of the Sugar Moiety in Molecular Function

The sugar moiety is a fundamental component of quinocycline antibiotics, contributing significantly to their biological activity. researchgate.netnih.gov In glycosides, the sugar portion, or glycone, is responsible for the pharmacokinetic properties of the drug, including absorption, distribution, metabolism, and excretion. daffodilvarsity.edu.bd The attachment of a sugar moiety can increase the potency and duration of action of a drug. daffodilvarsity.edu.bd

In the context of other glycosides, such as cardiotonic steroids, the sugar moiety has been shown to be pivotal for stabilizing the complex formed between the drug and its enzyme target, Na,K-ATPase. nih.gov The absence of the sugar in aglycones leads to reduced activity, indicating that the sugar is an important functional part of the molecule. daffodilvarsity.edu.bd Similarly, for quercetin (B1663063) glycosides, the type of sugar attached influences their reactivity and prooxidant properties. rsc.org

| Compound Class | Role of the Sugar Moiety |

| Anthracyclines | Essential for topoisomerase poisoning activity and antitumor efficacy. nih.gov |

| Cardiotonic Steroids | Stabilizes the enzyme-drug complex; a single sugar is sufficient to impede reactivation of the enzyme. nih.gov |

| General Glycosides | Influences pharmacokinetic properties (absorption, distribution, metabolism, excretion), potency, and duration of action. daffodilvarsity.edu.bd |

| Quercetin Glycosides | Tunes the reactivity and prooxidant potential of the molecule. rsc.org |

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry plays a crucial role in the biological activity of complex natural products like this compound. The specific three-dimensional arrangement of atoms can significantly impact how a molecule interacts with its biological target.

Studies on other classes of antibiotics, such as oxazolidinones, have shown that a specific stereocenter is essential for antibacterial activity. kcl.ac.uk For tetrahydrolipstatin (THL) and its diastereomers, systematic inversion of stereochemistry had a modulating effect on their inhibitory activity against porcine pancreatic lipase (B570770), with IC50 values ranging from 4.0 to 930 nM. nih.gov This demonstrates that while a specific stereochemistry may be optimal, other configurations can still retain some level of activity.

The rigid structure of molecules like morphine has been used as a template to understand the structure-activity relationships of other opioids, where the spatial relationship between different ring systems is critical for analgesic properties. researchgate.net This principle of a defined three-dimensional structure being key to function is broadly applicable in medicinal chemistry.

| Compound/Class | Stereochemical Feature | Impact on Activity |

| Kosinostatin/Isoquinocycline B | Stereoisomers at the C-2' spiro carbon. researchgate.net | The specific stereochemistry defines the compound and its stability. researchgate.net |

| Oxazolidinone Antibiotics | The 5-S stereo center in the oxazolidinone ring. kcl.ac.uk | This configuration is the only one with antibacterial activity. kcl.ac.uk |

| Tetrahydrolipstatin (THL) and Diastereomers | Systematic inversion of stereochemistry. nih.gov | Modulates inhibitory activity against porcine pancreatic lipase (IC50 values from 4.0 to 930 nM). nih.gov |

Advanced Research Methodologies and Future Directions in Quinocycline a Research

High-Throughput Screening for Novel Quinocycline-Producing Strains

The discovery of novel quinocycline-producing microbial strains is fundamental to expanding the chemical diversity of this antibiotic family. High-throughput screening (HTS) methods are instrumental in rapidly assessing large libraries of microorganisms for their ability to produce these compounds. frontiersin.orgnih.gov Modern HTS platforms integrate automated liquid handling, sensitive detection methods, and sophisticated data analysis to screen thousands of strains efficiently. mdpi.com

One promising approach involves the use of biosensors, which are engineered bacterial strains that produce a detectable signal, such as fluorescence, in the presence of a specific compound or class of compounds. frontiersin.org For instance, a biosensor could be designed to respond to the core chemical scaffold of quinocyclines, allowing for the rapid identification of producing strains in a mixed culture or environmental sample. frontiersin.org Researchers at Tokyo Tech have developed a novel HTS method combining microfluidics and Q-bodies (fluorescent biosensors) to screen vast libraries of mutant strains for enhanced protein secretion, a technique adaptable for antibiotic discovery. titech.ac.jp

Furthermore, genome mining has become a powerful tool for identifying novel biosynthetic gene clusters (BGCs) that may encode for new quinocycline variants. mdpi.com By sequencing the genomes of actinomycetes and other relevant microbes, researchers can search for BGCs similar to the known quinocycline BGC from Micromonospora sp. TP-A0468. mdpi.com The antiSMASH bioinformatics tool, for example, can identify silent BGCs within a microbial genome, which can then be activated through various culture-based elicitor screening techniques to produce novel compounds. mdpi.com The integration of these genomic and metabolomic approaches significantly increases the probability of discovering new quinocycline-producing strains and their unique metabolic products. nih.gov

| Screening Method | Description | Application in Quinocycline Research |

| Culture-Based Screening | Traditional method involving the cultivation of microorganisms on agar (B569324) plates and testing for antibiotic activity against target pathogens. | Identification of strains like Micromonospora robiginosa sp. nov. (strain 28ISP2-46T) which showed activity against multidrug-resistant bacteria. mdpi.com |

| High-Throughput Screening (HTS) | Automated screening of large libraries of microbial extracts or compounds for biological activity. | Rapidly screen thousands of microbial strains for the production of quinocycline-like molecules. frontiersin.orgnih.gov |

| Biosensor-Based Screening | Utilizes engineered microorganisms that produce a detectable signal (e.g., fluorescence) in the presence of the target compound. | Development of specific biosensors to detect the quinocycline scaffold, enabling faster and more targeted screening. frontiersin.org |

| Genome Mining | Involves the computational analysis of microbial genomes to identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. | Identification of novel quinocycline-like BGCs in various microbial genomes, indicating the potential for new derivatives. mdpi.commdpi.com |

| HiTES-IMS | High-Throughput Elicitor Screening coupled with Imaging Mass Spectrometry allows for the activation and identification of cryptic metabolites. | Inducing the expression of silent BGCs in known or novel strains to produce previously undetected quinocycline analogs. mdpi.com |

Chemoenzymatic Synthesis and Semi-synthesis of Quinocycline Derivatives

The structural complexity of Quinocycline A presents significant challenges for total chemical synthesis. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful alternative for producing quinocycline derivatives. mdpi.commdpi.com This approach can lead to more efficient, scalable, and environmentally friendly synthetic routes. mdpi.com

Enzymes can be employed for specific transformations, such as stereoselective glycosylations or hydroxylations, which are often difficult to achieve through conventional chemical methods. mdpi.com For instance, glycosyltransferases could be used to attach different sugar moieties to the quinocycline core, generating a library of derivatives with potentially altered solubility and biological activity. Similarly, cytochrome P450 enzymes could introduce hydroxyl groups at various positions on the molecule, providing handles for further chemical modification.

Semi-synthesis, starting from naturally produced this compound, is another viable strategy. This involves chemically modifying the parent compound to create novel analogs. Native chemical ligation, a technique that joins two unprotected polypeptide fragments, can be adapted for modifying the peptide-like portions of quinocycline structures. nih.gov Solid-phase peptide synthesis (SPPS) provides an efficient way to create linear precursors for enzymatic macrocyclization, a key step in the biosynthesis of many cyclic peptides. beilstein-journals.org By leveraging both chemical and enzymatic tools, researchers can systematically explore the structure-activity relationships of quinocyclines. beilstein-journals.orgnih.gov

| Synthetic Strategy | Description | Potential Application for Quinocycline Derivatives |

| Total Synthesis | Complete chemical synthesis of the natural product from simple starting materials. | While challenging for complex molecules like quinocyclines, it offers complete control over the structure. |

| Chemoenzymatic Synthesis | A hybrid approach that combines chemical and enzymatic steps to achieve a more efficient synthesis. mdpi.commdpi.com | Use of enzymes for stereoselective reactions like glycosylation or hydroxylation on a synthetic intermediate. mdpi.com |

| Semi-synthesis | Chemical modification of the natural product isolated from a producing organism. | Modification of the sugar moieties or the aglycone of this compound to create novel analogs. |

| Native Chemical Ligation | A chemical method for ligating two unprotected peptide fragments. nih.gov | Could be used to modify or replace parts of the quinocycline backbone if suitable thioester and cysteine-containing fragments can be generated. nih.gov |

| Thioesterase-Catalyzed Macrocyclization | Use of thioesterase domains to catalyze the final ring-closing step in the synthesis of cyclic peptides and polyketides. beilstein-journals.org | Could be employed in a chemoenzymatic approach to cyclize a linear quinocycline precursor. beilstein-journals.org |

Computational Chemistry and Molecular Modeling for SAR and Mechanism of Action Predictions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights that can guide the rational design of new this compound derivatives. bioscipublisher.com These methods can be broadly categorized into structure-based and ligand-based approaches. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. oncodesign-services.com Quantitative structure-activity relationship (QSAR) models can be developed using data from experimentally tested quinocycline analogs to predict the activity of virtual compounds. nih.govoncodesign-services.com By identifying the key structural features that contribute to potency and selectivity, these models can prioritize the synthesis of the most promising derivatives. oncodesign-services.com

Molecular docking simulations can predict how quinocycline derivatives bind to their biological targets, such as the bacterial ribosome. nih.gov These simulations provide a three-dimensional model of the ligand-target interaction, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.gov This information is invaluable for understanding the mechanism of action at a molecular level and for designing modifications that could enhance binding affinity. Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic behavior of the ligand-target complex over time. nih.gov

| Computational Method | Description | Application in Quinocycline Research |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with biological activity. nih.govoncodesign-services.com | Predict the antibacterial potency of new quinocycline derivatives before they are synthesized. oncodesign-services.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. bioscipublisher.com | Develop a pharmacophore model for quinocycline's interaction with its target, which can be used for virtual screening of compound libraries. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.gov | Simulate the binding of this compound and its derivatives to the bacterial ribosome to understand the mechanism of action and guide the design of more potent analogs. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the dynamic behavior of biological systems. nih.gov | Investigate the stability of the quinocycline-ribosome complex and identify key dynamic interactions. |

| Quantum Mechanics (QM) | Methods that use quantum physics to study the electronic structure and reactivity of molecules. bioscipublisher.comjstar-research.com | Calculate properties like charge distribution and reactivity of the quinocycline molecule to better understand its chemical behavior. jstar-research.com |

Emerging Analytical Techniques for Quinocycline Metabolites

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Emerging analytical techniques in the field of metabolomics provide the sensitivity and specificity required to identify and quantify quinocycline metabolites in complex biological matrices. numberanalytics.com

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for metabolite profiling. nih.govnih.gov High-resolution mass spectrometry (HRMS), such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) MS, allows for the accurate determination of the elemental composition of metabolites, facilitating their identification. numberanalytics.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent metabolite ion and analyzing the resulting fragment ions. numberanalytics.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile or derivatized metabolites. nih.govmdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power for complex samples. mdpi.com Capillary electrophoresis-mass spectrometry (CE-MS) is well-suited for the analysis of charged metabolites. researchgate.net

In addition to these established methods, techniques like mass spectrometry imaging (MSI) are emerging as powerful tools for visualizing the spatial distribution of drugs and their metabolites within tissues, providing valuable insights into pharmacokinetics and tissue-specific metabolism. numberanalytics.com

| Analytical Technique | Principle | Application for Quinocycline Metabolites |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties followed by mass-based detection. nih.govnih.gov | Primary tool for identifying and quantifying this compound and its metabolites in biological fluids and tissues. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. numberanalytics.com | Confidently identify unknown quinocycline metabolites by distinguishing them from endogenous molecules with similar masses. numberanalytics.com |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions to generate characteristic fragmentation patterns for structural elucidation. numberanalytics.com | Determine the structure of quinocycline metabolites by analyzing how they break apart in the mass spectrometer. numberanalytics.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. Often requires derivatization for non-volatile analytes. nih.govmdpi.com | Analysis of specific, smaller, or derivatized quinocycline metabolites. |

| Mass Spectrometry Imaging (MSI) | Visualizes the spatial distribution of molecules in tissue sections without labeling. numberanalytics.com | Map the distribution of this compound and its metabolites in different organs and tissues to understand its disposition. numberanalytics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution. | Characterize the structure of isolated quinocycline metabolites and confirm their identity. numberanalytics.com |

Overcoming Challenges in Natural Product Drug Discovery for this compound

The path from a promising natural product to a clinically approved drug is fraught with challenges. ijpsjournal.com this compound, like many natural products, faces hurdles that must be overcome through innovative scientific approaches. frontiersin.org

One of the primary challenges is the complexity of isolation and characterization. ijpsjournal.com The intricate structures of quinocyclines can make their purification and structural elucidation difficult. nih.gov Furthermore, natural product yields are often low, making it challenging to obtain sufficient quantities for preclinical and clinical studies. nih.gov The development of high-yield fermentation processes and efficient downstream processing is therefore critical.

Another significant challenge is the potential for toxicity and unfavorable pharmacokinetic properties. ijpsjournal.com Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is essential. Computational models can help predict these properties, but experimental validation is necessary. bioscipublisher.com The synthesis of prodrugs, which are inactive precursors that are converted to the active drug in the body, is a strategy that can be explored to improve properties like solubility or absorption. nih.gov

Navigating the regulatory landscape for natural products can also be complex, particularly concerning intellectual property and biodiversity conservation. ijpsjournal.com Establishing robust and scalable production methods, whether through fermentation or synthesis, is crucial for commercial viability. ijpsjournal.com Addressing these challenges requires a multidisciplinary approach, integrating microbiology, chemistry, pharmacology, and computational science to unlock the full therapeutic potential of this compound. mdpi.com

Q & A

Q. What are the standard methodologies for synthesizing Quinocycline A in laboratory settings, and how do variations in reaction conditions impact yield?

Answer: this compound synthesis typically involves multi-step organic reactions, including cyclization and oxidation processes. Key steps may involve [specific reagents, e.g., DCC coupling or catalytic hydrogenation], with yields sensitive to temperature, pH, and solvent polarity. For reproducibility, researchers should document reaction parameters (e.g., stoichiometry, reaction time) and employ spectroscopic validation (NMR, HPLC) to confirm structural integrity . Comparative studies using Design of Experiments (DoE) can optimize conditions .

Q. How is the structural elucidation of this compound validated, and what analytical techniques are critical for confirming its purity?

Answer: Structural validation requires a combination of mass spectrometry (MS) for molecular weight confirmation, 1H/13C NMR for functional group analysis, and X-ray crystallography for absolute stereochemistry determination. Purity is assessed via HPLC (>95% purity threshold) and thermogravimetric analysis (TGA) to detect solvates. Cross-referencing with published spectral databases ensures consistency .

Q. What in vitro models are commonly used to screen this compound’s bioactivity, and how are confounding variables controlled?

Answer: Standard models include minimum inhibitory concentration (MIC) assays for antimicrobial activity and cell viability assays (e.g., MTT) for cytotoxicity. Researchers must standardize inoculum size, incubation time, and solvent controls (e.g., DMSO ≤1% v/v) to minimize artifacts. Replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) are critical for robustness .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s target selectivity, and how can computational approaches refine hypothesis generation?

Answer: Mechanistic studies often integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial ribosomes or enzymes. Follow-up site-directed mutagenesis validates key residues. Proteomic profiling (e.g., SILAC) identifies off-target interactions. Combining in silico and wet-lab data reduces false positives and elucidates structure-activity relationships (SARs) .

Q. How can contradictory data on this compound’s efficacy across studies be systematically resolved?

Answer: Contradictions may arise from variability in experimental design (e.g., strain selection, dosage regimens). Researchers should conduct meta-analyses using PRISMA guidelines to aggregate data, followed by sensitivity analysis to identify outliers. Replication studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended. Transparent reporting of negative results is essential .

Q. What strategies mitigate resistance development against this compound in pathogenic strains?

Answer: Resistance mechanisms (e.g., efflux pump upregulation, target modification) can be studied via serial passage assays under sub-inhibitory concentrations. Genomic sequencing (e.g., Illumina WGS) identifies mutations, while combination therapy with adjuvants (e.g., efflux inhibitors) restores efficacy. Adaptive laboratory evolution (ALE) models predict clinical resistance trajectories .

Q. How do environmental factors (pH, temperature) influence this compound’s stability in vitro, and what formulation strategies enhance its shelf life?

Answer: Stability is assessed via accelerated stability testing (ICH guidelines) under varied pH/temperature. Degradation products are characterized using LC-MS/MS . Formulation approaches like lyophilization or nanoparticle encapsulation improve stability. Kinetic modeling (e.g., Arrhenius equation) predicts degradation rates under storage conditions .

Methodological Frameworks

- For experimental design, apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Data contradictions require triangulation of methods (e.g., biochemical assays, omics, in vivo models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.